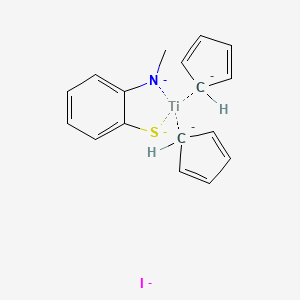
Titanocene(o-CH3NHSPh)I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanocene(o-CH3NHSPh)I is a compound belonging to the family of titanocene complexes. These complexes are known for their versatile applications in organic synthesis, catalysis, and medicinal chemistry. The compound features a titanium center coordinated to cyclopentadienyl ligands and an iodide ligand, along with an o-methylaminophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanocene(o-CH3NHSPh)I typically involves the reaction of titanocene dichloride with an appropriate ligand precursor. One common method is to react titanocene dichloride with o-methylaminophenyl iodide in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the titanium center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Titanocene(o-CH3NHSPh)I undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can participate in reduction reactions, often involving single-electron transfer processes.
Substitution: Ligand exchange reactions can occur, where the iodide ligand is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiolates, and phosphines can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) species, while reduction can produce titanium(II) complexes. Substitution reactions result in the formation of new titanocene derivatives with different ligands.
Scientific Research Applications
Titanocene(o-CH3NHSPh)I has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving single-electron transfer.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its cytotoxic properties against cancer cells, with studies focusing on its mechanism of action and efficacy.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Titanocene(o-CH3NHSPh)I involves its interaction with molecular targets such as DNA and proteins. The compound can induce oxidative stress and generate reactive oxygen species, leading to cell damage and apoptosis. The titanium center plays a crucial role in mediating these effects through redox reactions and coordination with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Titanocene Dichloride: A well-known titanocene complex with similar catalytic and anticancer properties.
Titanocene Y: Another titanocene derivative with enhanced cytotoxic activity.
Titanocene X: Known for its ability to induce apoptosis in cancer cells.
Uniqueness
Titanocene(o-CH3NHSPh)I is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The o-methylaminophenyl substituent enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
122817-36-1 |
|---|---|
Molecular Formula |
C17H17INSTi-5 |
Molecular Weight |
442.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;2-methylazanidylbenzenethiolate;titanium;iodide |
InChI |
InChI=1S/C7H8NS.2C5H5.HI.Ti/c1-8-6-4-2-3-5-7(6)9;2*1-2-4-5-3-1;;/h2-5,9H,1H3;2*1-5H;1H;/q3*-1;;/p-2 |
InChI Key |
JQFLNLZWNDXENE-UHFFFAOYSA-L |
Canonical SMILES |
C[N-]C1=CC=CC=C1[S-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















